

# Peficitinib Hydrochloride in DMSO: Technical Support & Stability Guide

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## Compound of Interest

Compound Name: *Peficitinib hydrochloride*

Cat. No.: *B15610332*

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of **Peficitinib hydrochloride** when prepared in Dimethyl Sulfoxide (DMSO).

## Frequently Asked Questions (FAQs)

Q1: What is **Peficitinib hydrochloride** and what is its mechanism of action?

A1: **Peficitinib hydrochloride** is an orally bioavailable, targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[1] Its therapeutic effect stems from its function as a Janus kinase (JAK) inhibitor.[1][2] Peficitinib inhibits multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[3][4][5] By blocking these enzymes, it disrupts the JAK-STAT signaling pathway, a critical route for many pro-inflammatory cytokines, thereby reducing the inflammatory response associated with autoimmune diseases like rheumatoid arthritis.[1][3][4]

Q2: What is the solubility of **Peficitinib hydrochloride** in DMSO?

A2: **Peficitinib hydrochloride** is soluble in DMSO. Published solubility data varies, with reported values of approximately 10 mg/mL and as high as 65 mg/mL in fresh, anhydrous DMSO.[4][6][7] The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of the compound.[7][8]

Q3: What are the recommended storage conditions for **Peficitinib hydrochloride** stock solutions in DMSO?

A3: For optimal stability, it is recommended to store **Peficitinib hydrochloride** stock solutions in DMSO at -80°C for long-term storage and at -20°C for short-term storage.<sup>[7]</sup> It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.<sup>[9][10]</sup>

Q4: How long is a **Peficitinib hydrochloride** stock solution in DMSO stable at -20°C?

A4: Based on available data, a **Peficitinib hydrochloride** stock solution in DMSO is stable for up to one month when stored at -20°C.<sup>[7]</sup> For longer-term storage (up to one year), -80°C is recommended.<sup>[7]</sup> The solid, powdered form of Peficitinib is stable for at least four years when stored at -20°C.<sup>[6]</sup>

Q5: What issues might I encounter when diluting the DMSO stock solution into an aqueous buffer or cell culture medium?

A5: A common issue is the precipitation of the compound, as Peficitinib has low aqueous solubility.<sup>[4][9]</sup> This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. To mitigate this, ensure the final concentration of DMSO is low (ideally below 0.5%) and consider troubleshooting steps such as vigorous mixing during addition, performing an intermediate dilution step, or using a carrier protein like BSA in serum-free media if appropriate for the experiment.<sup>[9][10]</sup>

## Quantitative Data Summary

The following table summarizes the key solubility and stability data for **Peficitinib hydrochloride**.

Form	Solvent/Condition	Temperature	Duration	Solubility	Citations
Powder	Solid	-20°C	≥ 4 years	N/A	[6]
Stock Solution	DMSO	-80°C	Up to 1 year	See below	[7]
Stock Solution	DMSO	-20°C	Up to 1 month	See below	[7]
Solubility	DMSO	N/A	N/A	~10 mg/mL - 65 mg/mL	[4][6][7]
Solubility	Water (pH 7)	N/A	N/A	≤0.1 mg/mL	[4]
Working Solution	Aqueous Media	N/A	Not Recommended	Limited	[4][9]

## Experimental Protocols

### Protocol for Assessing Peficitinib Stability in DMSO via HPLC

This protocol provides a general method for determining the stability of **Peficitinib hydrochloride** in DMSO under specific storage conditions.

Objective: To quantify the percentage of intact Peficitinib remaining in a DMSO stock solution after storage at -20°C for a defined period.

Materials:

- **Peficitinib hydrochloride** powder
- Anhydrous, high-purity DMSO
- Sterile, amber glass vials or microcentrifuge tubes
- HPLC system with a UV or PDA detector

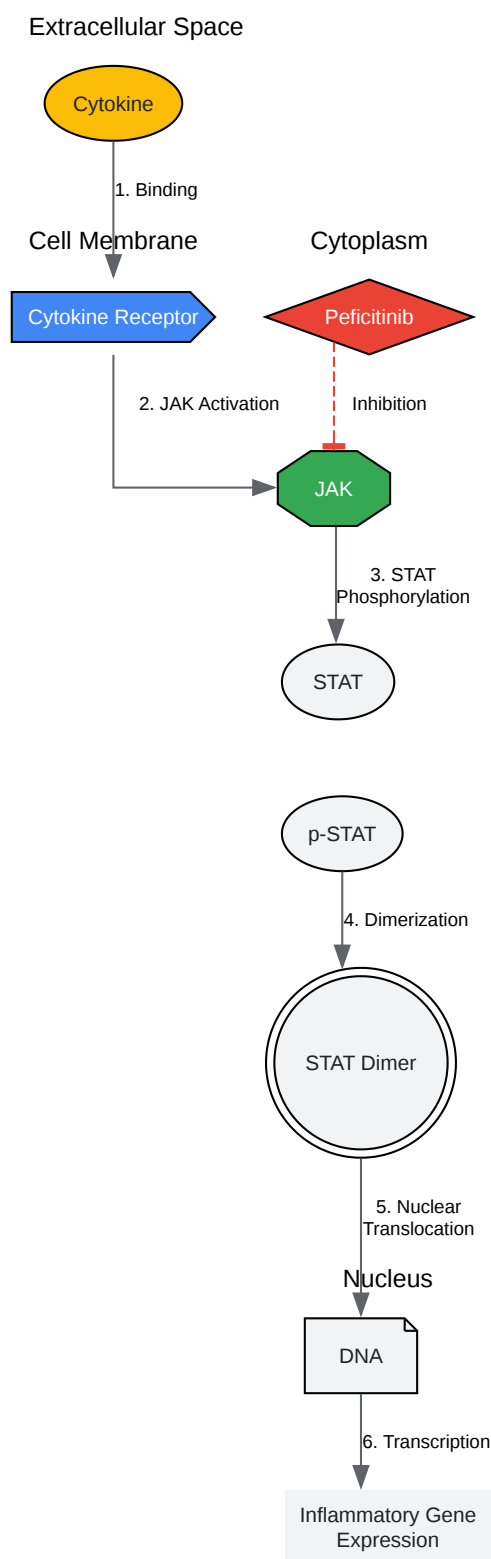
- C18 reverse-phase HPLC column
- Appropriate mobile phase (e.g., gradient of acetonitrile and water with 0.1% formic acid)
- Calibrated analytical balance and pipettes

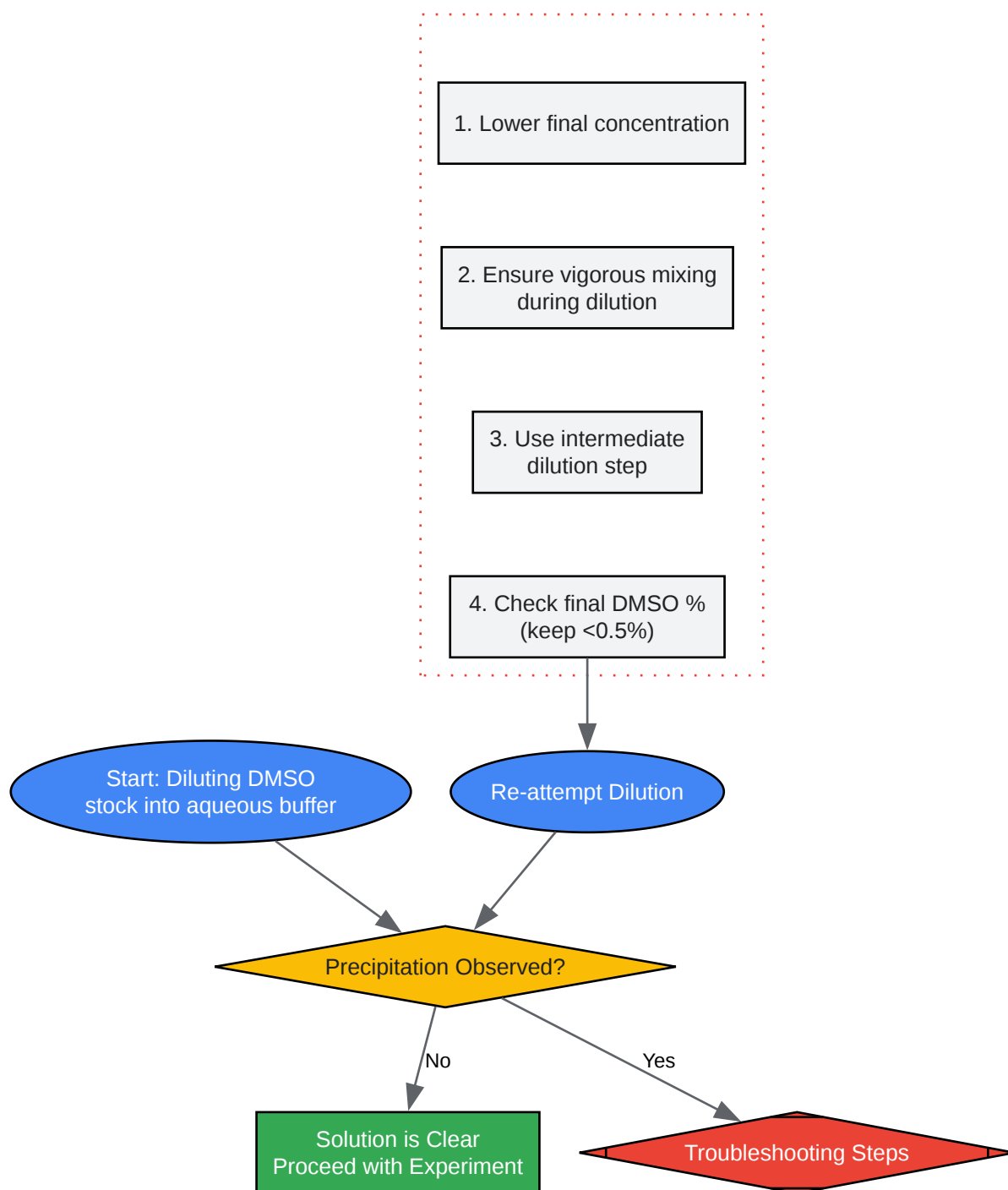
#### Methodology:

- Preparation of Stock Solution (Time Zero):
  - Accurately weigh **Peficitinib hydrochloride** powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).
  - Ensure complete dissolution by vortexing. Gentle warming can be applied if necessary.<sup>[10]</sup>
  - This initial solution serves as the "Time Zero" reference standard.
- Sample Storage:
  - Aliquot the remaining stock solution into multiple small, tightly sealed amber vials to protect from light and prevent evaporation.
  - Store these aliquots at -20°C.
- HPLC Analysis (Time Zero):
  - Immediately after preparation, dilute a sample of the Time Zero stock solution with the mobile phase to a concentration within the linear range of the HPLC detector.
  - Inject the diluted sample into the HPLC system.
  - Record the peak area of the Peficitinib peak at its characteristic retention time. This represents 100% integrity.
- HPLC Analysis (Subsequent Time Points):
  - At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), remove one aliquot from storage at -20°C.

- Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
- Prepare and analyze the sample by HPLC using the exact same method as the Time Zero sample.
- Data Analysis:
  - Compare the peak area of Peficitinib from the stored sample to the peak area from the Time Zero sample.
  - Calculate the percentage of Peficitinib remaining:  $(\text{Peak Area at Time X} / \text{Peak Area at Time Zero}) * 100\%$ .
  - The appearance of new peaks in the chromatogram may indicate the presence of degradation products.

## Visualizations





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- To cite this document: BenchChem. [Peficitinib Hydrochloride in DMSO: Technical Support & Stability Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610332#peficitinib-hydrochloride-stability-in-dms-at-20-c]

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